molecular formula C22H23BrN2O4 B12051443 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 477734-96-6

4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B12051443
CAS No.: 477734-96-6
M. Wt: 459.3 g/mol
InChI Key: FYCDIOCHOCHWGD-ZVHZXABRSA-N
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Description

4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C21H22BrN3O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate
  • 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate
  • 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties

Properties

CAS No.

477734-96-6

Molecular Formula

C22H23BrN2O4

Molecular Weight

459.3 g/mol

IUPAC Name

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C22H23BrN2O4/c1-28-20-12-15(14-24-25-21(26)16-6-3-2-4-7-16)10-11-19(20)29-22(27)17-8-5-9-18(23)13-17/h5,8-14,16H,2-4,6-7H2,1H3,(H,25,26)/b24-14+

InChI Key

FYCDIOCHOCHWGD-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCCC2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CCCCC2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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